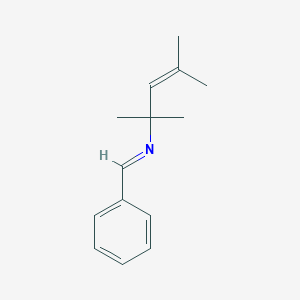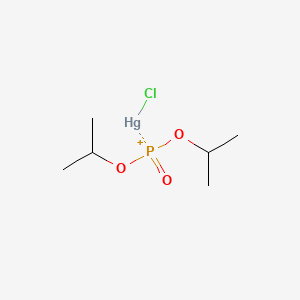
Chloromercury;oxo-di(propan-2-yloxy)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromercury;oxo-di(propan-2-yloxy)phosphanium is a chemical compound that features a combination of mercury, phosphorus, and oxygen atoms, along with propan-2-yloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloromercury;oxo-di(propan-2-yloxy)phosphanium typically involves the reaction of mercury(II) chloride with oxo-di(propan-2-yloxy)phosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Chloromercury;oxo-di(propan-2-yloxy)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-phosphorus compounds, while reduction may produce mercury-phosphorus complexes.
科学的研究の応用
Chloromercury;oxo-di(propan-2-yloxy)phosphanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of chloromercury;oxo-di(propan-2-yloxy)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
類似化合物との比較
Similar Compounds
Mercury(II) chloride: A simple mercury compound with similar reactivity.
Oxo-phosphorus compounds: Compounds containing phosphorus-oxygen bonds with comparable chemical properties.
Propan-2-yloxy derivatives: Compounds with propan-2-yloxy groups that exhibit similar reactivity.
Uniqueness
Chloromercury;oxo-di(propan-2-yloxy)phosphanium is unique due to its combination of mercury, phosphorus, and propan-2-yloxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C6H14ClHgO3P+ |
|---|---|
分子量 |
401.19 g/mol |
IUPAC名 |
chloromercury;oxo-di(propan-2-yloxy)phosphanium |
InChI |
InChI=1S/C6H14O3P.ClH.Hg/c1-5(2)8-10(7)9-6(3)4;;/h5-6H,1-4H3;1H;/q+1;;+1/p-1 |
InChIキー |
YSVKVZYXHDBDJB-UHFFFAOYSA-M |
正規SMILES |
CC(C)O[P+](=O)OC(C)C.Cl[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
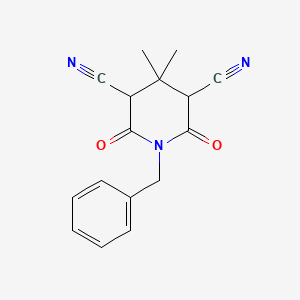
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)

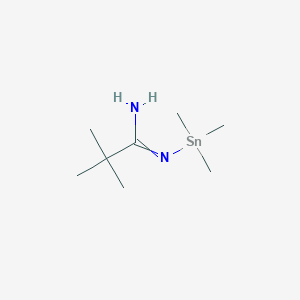
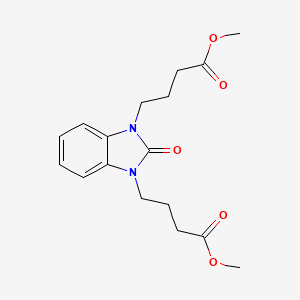

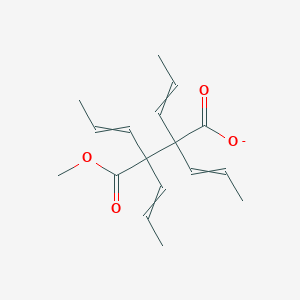
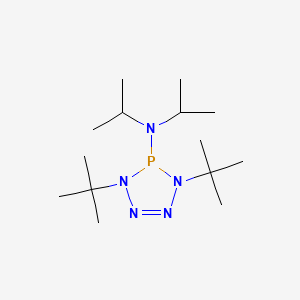
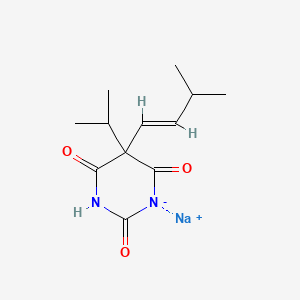
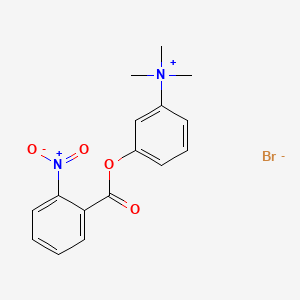
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
